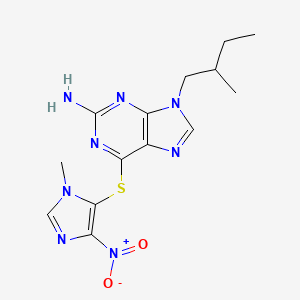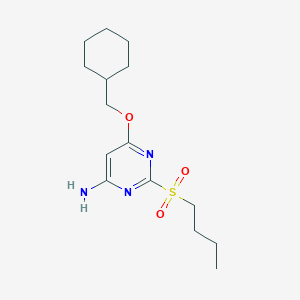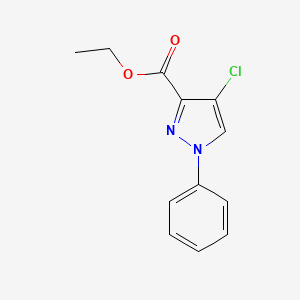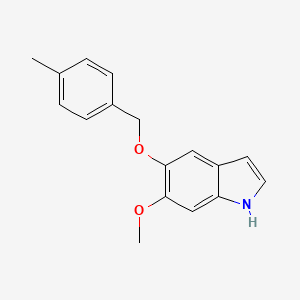
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide is a compound belonging to the indole derivative family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-yl)acetamide: Another indole derivative with similar biological activities.
N-Acetyl-5-methoxytryptamine (Melatonin): Shares structural similarities and is known for its role in regulating sleep-wake cycles.
Uniqueness
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide stands out due to its specific acetylation pattern, which enhances its biological activity and stability. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and drug development.
Properties
CAS No. |
63607-39-6 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-acetyl-N-(1-acetylindol-3-yl)acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)15-8-14(16(10(2)18)11(3)19)12-6-4-5-7-13(12)15/h4-8H,1-3H3 |
InChI Key |
WOWZPRJBMOZNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)

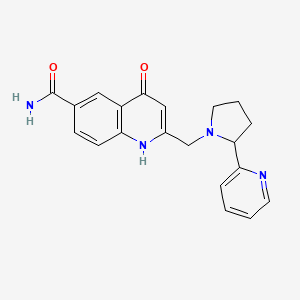

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

